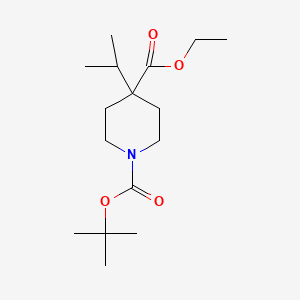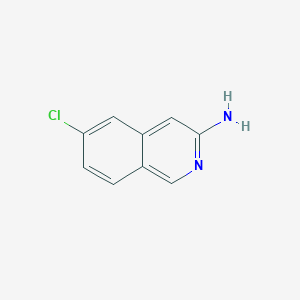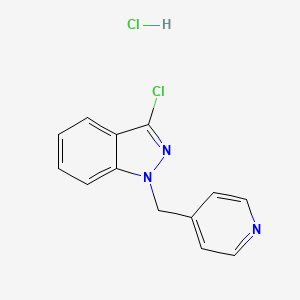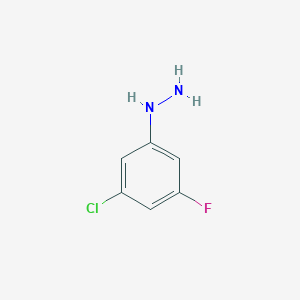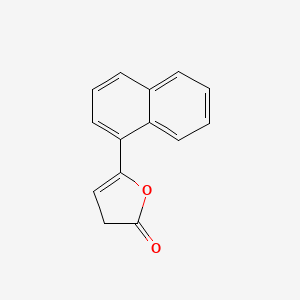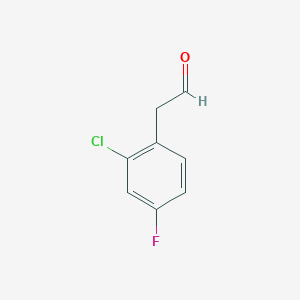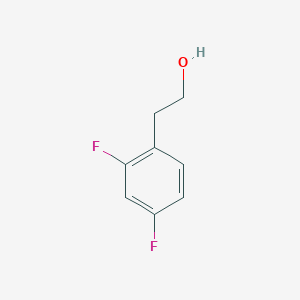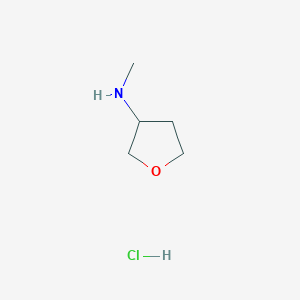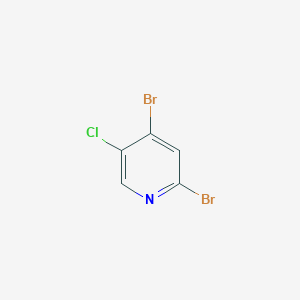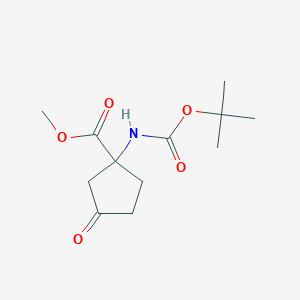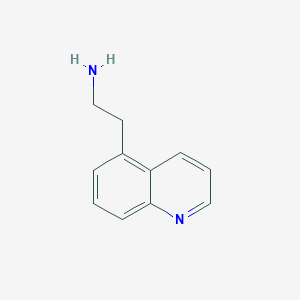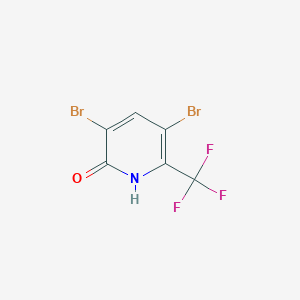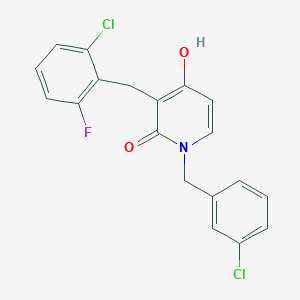
1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
説明
The compound “1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has two benzyl groups, one of which is substituted with a chlorine atom and the other with both a chlorine and a fluorine atom. It also contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl halides and pyridinone. The benzyl halides could potentially be prepared from the corresponding benzyl alcohols via halogenation . The exact synthetic route would depend on many factors, including the desired yield, cost of reagents, and reaction conditions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen substituents and the pyridinone ring. The halogens might make the benzyl groups more susceptible to nucleophilic substitution reactions. The carbonyl group in the pyridinone ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the halogens might increase its density and boiling point compared to similar-sized hydrocarbons .科学的研究の応用
Chemical Synthesis and Biological Evaluation
1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone and its derivatives have been synthesized and evaluated for their biological activity. In one study, derivatives of this compound were created and assessed for their analgesic and anti-inflammatory potential. Notably, certain compounds exhibited comparable or even superior potency to established anti-inflammatory and analgesic agents in animal models, both in acute and chronic settings (Muchowski et al., 1985).
Radiopharmaceutical Potential
Compounds structurally similar to 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone have been explored for their potential in radiopharmaceutical applications. For instance, a series of monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones, labeled with technetium(IV)-99m, demonstrated significant uptake and retention in the kidneys of rabbits and mice. This suggests their potential as morphologic renal agents in medical imaging (Edwards et al., 1993).
Anti-Trypanosomal Activity
Certain 1-benzyl-3-aryl-2-thiohydantoin derivatives, which include structural elements akin to 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, have shown significant anti-Trypanosoma brucei activity. These compounds have led to a substantial improvement in potency compared to initial compounds and demonstrated 100% cure rates in animal models of Human African Trypanosomiasis after oral treatment (Buchynskyy et al., 2017).
Miscellaneous Biological Activities
Compounds structurally related to 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone have been synthesized and studied for various biological activities. For instance, derivatives of 4-hydroxybenzyl alcohol, a compound sharing a similar structural motif, showed significant sedative-hypnotic activities in animal models, suggesting their potential as agents against insomnia (Zhu et al., 2018).
Safety And Hazards
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FNO2/c20-13-4-1-3-12(9-13)11-23-8-7-18(24)15(19(23)25)10-14-16(21)5-2-6-17(14)22/h1-9,24H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCDLIYDFAVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122573 | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
CAS RN |
477869-76-4 | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



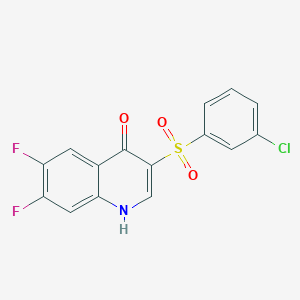
![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)
